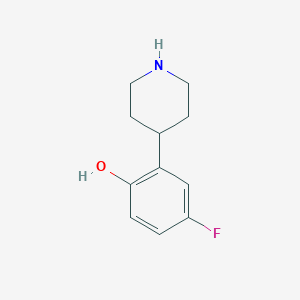

4-fluoro-2-(piperidin-4-yl)phenol

Description

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

4-fluoro-2-piperidin-4-ylphenol |

InChI |

InChI=1S/C11H14FNO/c12-9-1-2-11(14)10(7-9)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2 |

InChI Key |

RCPODEZLVPWEDD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=C(C=CC(=C2)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2 Piperidin 4 Yl Phenol and Its Analogues

Strategies for Constructing the 4-Fluoro-2-hydroxyphenyl Moiety

The 4-fluoro-2-hydroxyphenyl moiety is a key building block. A common strategy for its synthesis involves the ortho-functionalization of a readily available fluorinated phenol (B47542). One effective approach is the regioselective bromination of 4-fluorophenol (B42351). This reaction introduces a bromine atom at the 2-position, which can then serve as a handle for subsequent coupling reactions.

For instance, 2-bromo-4-fluorophenol (B1268413) can be prepared by treating 4-fluorophenol with bromine in a suitable solvent like dichloroethane at low temperatures (5-10 °C). This electrophilic aromatic substitution reaction proceeds with high yield, typically around 95%. The resulting 2-bromo-4-fluorophenol is a versatile intermediate for the introduction of the piperidine (B6355638) ring.

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 4-Fluorophenol | Bromine | Dichloroethane | 5-10 | 95 |

Another potential precursor is 2-amino-5-fluorophenol, which can be synthesized from 2,4-difluoroaniline (B146603) through a nucleophilic aromatic substitution reaction with potassium hydroxide (B78521) in water at elevated temperatures (50-80 °C). This amino-substituted fluorophenol can then be utilized in reactions that form the piperidine-phenol linkage.

Approaches for Incorporating the Piperidin-4-yl Scaffold

The piperidin-4-yl scaffold is another essential component. A widely used precursor for its introduction is N-Boc-4-piperidone. The tert-butoxycarbonyl (Boc) protecting group is advantageous as it deactivates the piperidine nitrogen towards unwanted side reactions and can be readily removed under acidic conditions. N-Boc-4-piperidone can be prepared from 4-piperidone (B1582916) monohydrate hydrochloride by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534).

This protected piperidone is a versatile starting material for introducing the piperidine ring through various methods, most notably reductive amination. Reductive amination involves the reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For direct coupling to the phenyl ring, piperidine-4-boronic acid derivatives, such as N-Boc-piperidine-4-boronic acid pinacol (B44631) ester, are valuable reagents. These can be prepared from the corresponding piperidine triflate or halide through palladium-catalyzed borylation reactions with bis(pinacolato)diboron.

Alternatively, for coupling reactions that form a C-N bond, N-Boc-4-aminopiperidine is a key intermediate. It can be synthesized from N-benzyl-4-piperidone through a multi-step sequence involving ketal formation, reaction with tert-butyl carbamate (B1207046) to form an imine, and subsequent palladium-catalyzed hydrogenation to simultaneously reduce the imine and remove the benzyl (B1604629) group. A more direct route involves the debenzylation of 1-benzyl-4-(N-Boc-amino)piperidine using catalytic hydrogenation.

| Precursor | Synthetic Utility |

| N-Boc-4-piperidone | Reductive amination reactions |

| N-Boc-piperidine-4-boronic acid pinacol ester | Suzuki-Miyaura coupling reactions |

| N-Boc-4-aminopiperidine | Buchwald-Hartwig amination reactions |

Coupling Reactions and Functionalization Strategies

The assembly of the final molecule and its analogues relies on a variety of coupling and functionalization reactions.

Formation of the Phenol-Piperidine Linkage

The crucial bond connecting the phenol and piperidine moieties can be formed through several modern cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. A plausible route to 4-fluoro-2-(piperidin-4-yl)phenol involves the coupling of 2-bromo-4-fluorophenol with an N-protected piperidine-4-boronic acid derivative, such as N-Boc-piperidine-4-boronic acid pinacol ester. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent system like dioxane/water. After the coupling, the Boc protecting group can be removed with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is ideal for forming carbon-nitrogen bonds. An alternative synthetic strategy could involve the coupling of 2-bromo-4-fluorophenol with N-Boc-4-aminopiperidine. This reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand, along with a strong base such as sodium tert-butoxide. Subsequent deprotection of the Boc group would yield the desired product.

N-Functionalization of the Piperidine Ring (e.g., acylation, alkylation)

Once the this compound core is assembled, the piperidine nitrogen can be functionalized to generate a library of analogues.

N-Alkylation: The secondary amine of the piperidine ring can be alkylated using various alkyl halides (e.g., alkyl bromides or iodides). These reactions are typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). Care must be taken to control the reaction conditions to avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts.

N-Acylation: The piperidine nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides. These reactions are often performed in the presence of a base to neutralize the acid byproduct. For example, the reaction of this compound with an acyl chloride in the presence of a base like triethylamine or pyridine (B92270) in a solvent such as dichloromethane (B109758) would yield the corresponding N-acyl derivative.

| Reaction Type | Reagents | General Conditions |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | DMF or Acetonitrile, Room temperature to elevated temperatures |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Et₃N) | Dichloromethane, 0 °C to room temperature |

Introduction of Fluorine Substituents

The introduction of fluorine into aromatic rings is a critical step in the synthesis of many pharmaceutical compounds. Various methods exist for this transformation.

Electrophilic Fluorination: This approach involves the use of an electrophilic fluorine source to directly fluorinate an aromatic ring. Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used for this purpose. For example, the direct fluorination of a 2-(piperidin-4-yl)phenol (B1625228) derivative could potentially introduce a fluorine atom at the desired position, although regioselectivity can be a challenge and depends on the existing substituents on the phenol ring.

Nucleophilic Aromatic Substitution (SₙAr): In this method, a leaving group on an electron-deficient aromatic ring is displaced by a fluoride (B91410) ion. For instance, a suitably activated precursor, such as a dinitro-substituted phenol, could undergo SₙAr with a fluoride source like potassium fluoride to introduce the fluorine atom.

General Synthetic Pathways for Related Fluoro-Substituted Piperidine and Phenol Derivatives

The synthetic strategies outlined above can be adapted to create a wide array of related fluoro-substituted piperidine and phenol derivatives. By varying the starting materials and the sequence of reactions, a diverse chemical space can be explored.

For example, starting with different substituted fluorophenols or employing a variety of boronic esters or amines in the coupling step allows for the introduction of different substitution patterns on the aromatic ring. Similarly, the use of a wide range of alkylating and acylating agents for the N-functionalization of the piperidine ring can lead to a large number of analogues with diverse properties.

A general retrosynthetic analysis for N-functionalized this compound derivatives is presented below:

Retrosynthetic Approach A (Suzuki Coupling): The target molecule can be disconnected at the C-C bond between the phenol and piperidine rings. This leads back to a 2-halo-4-fluorophenol and a piperidine-4-boronic acid derivative.

Retrosynthetic Approach B (Buchwald-Hartwig Amination): Disconnection at the C-N bond (if an amino linker is present) would lead to an appropriate phenol derivative and an aminopiperidine.

Retrosynthetic Approach C (Reductive Amination): The piperidine ring can be constructed from a suitable amino-substituted fluorophenol and a protected 4-piperidone derivative.

These general pathways, combined with the specific methodologies for fluorination and N-functionalization, provide a versatile toolbox for the synthesis of this compound and a broad spectrum of its analogues for further investigation.

Purification and Isolation Techniques for Research Applications

The purification of this compound and its derivatives, particularly its common synthetic precursor N-Boc-4-fluoro-2-(piperidin-4-yl)phenol, relies on standard yet meticulously applied laboratory techniques. The choice of method is largely dictated by the nature of the impurities, the scale of the reaction, and the desired final purity of the compound. The most frequently cited methods in the scientific literature are column chromatography and recrystallization, often used in tandem to achieve high-purity materials suitable for further investigation.

Chromatographic Methods

Column chromatography, especially flash column chromatography, stands as a primary tool for the purification of this compound and its protected intermediates. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase.

For the N-Boc protected analogue, tert-butyl 4-(2-hydroxy-5-fluorophenyl)piperidine-1-carboxylate, a common purification strategy involves the use of a silica gel column. The crude product, obtained after synthesis, is typically dissolved in a minimal amount of a suitable solvent and loaded onto the column. The separation is then achieved by eluting with a gradient of solvents, commonly a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The polarity of the eluent is gradually increased to first wash out non-polar impurities and then to elute the desired compound. The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC) offers a higher resolution separation and is often employed for the purification of small quantities of material or for analytical purposes to confirm the purity of a sample. Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid), is particularly effective for polar compounds like phenols. This method is adept at separating closely related analogues and isomers.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Primary purification of crude N-Boc-4-fluoro-2-(piperidin-4-yl)phenol. |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Water/Acetonitrile with TFA | High-purity isolation and analytical assessment of this compound and its analogues. |

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at different temperatures. For the final product, this compound, which is often isolated as a hydrochloride salt to improve its stability and handling properties, recrystallization is a common final purification step.

The process involves dissolving the crude solid in a suitable solvent or a mixture of solvents at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of piperidine hydrochloride salts include ethanol, methanol, isopropanol, or mixtures of these alcohols with ethers like diethyl ether or methyl tert-butyl ether to induce precipitation.

The final, deprotected this compound hydrochloride can be purified by recrystallization to yield a crystalline solid of high purity, which is essential for accurate characterization and biological testing.

| Compound | Typical Recrystallization Solvent System | Outcome |

| This compound hydrochloride | Ethanol/Diethyl Ether | Crystalline solid of high purity |

| N-Acylhydrazone derivatives | Ethanol or Ethanol/Water | Purified solid product |

The effective application of these purification techniques is a cornerstone of synthetic organic chemistry, enabling the isolation of highly pure this compound and its analogues for their continued evaluation in scientific research.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of 4-fluoro-2-(piperidin-4-yl)phenol.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecular systems due to its balance of accuracy and computational cost. The selection of a functional and a basis set is a critical aspect of these calculations. For substituted phenol (B47542) and piperidine (B6355638) derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed. The B3LYP functional combines the strengths of both Hartree-Fock theory and DFT.

The choice of basis set, which describes the atomic orbitals, is also crucial for obtaining reliable results. Pople-style basis sets like 6-31G(d,p) and the more extensive 6-311G(d,p) are frequently used. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonding and anisotropic effects. For systems containing fluorine, a larger basis set like 6-311G(d,p) is often preferred to better account for the electronic environment of the electronegative fluorine atom. The combination of the B3LYP functional with the 6-311G(d,p) basis set has been shown to provide a good description of the geometry and electronic properties of similar phenolic compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the HOMO is typically localized on the electron-rich phenol ring, while the LUMO is distributed over the aromatic system. The presence of the electron-withdrawing fluorine atom can influence the energies of these orbitals.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Calculated Reactivity Parameters

| Parameter | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance of a molecule to change its electron configuration. |

| Global Electrophilicity Index (ω) | ω = χ2/(2η) | Quantifies the electrophilic nature of a molecule. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative electrostatic potential, typically shown in red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would be expected to show a region of high negative potential around the phenolic oxygen atom due to its lone pairs of electrons. The electronegative fluorine atom would also contribute to a negative potential in its vicinity. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential site for hydrogen bonding. The piperidine nitrogen, depending on its protonation state, can also be a site of negative potential.

Mulliken atomic charge analysis provides a method for partitioning the total molecular charge among the individual atoms. This analysis offers a quantitative measure of the electron distribution and can help in understanding the electrostatic interactions within the molecule. The calculated Mulliken charges can identify which atoms are electron-deficient and which are electron-rich.

In this compound, the oxygen and fluorine atoms are expected to have negative Mulliken charges due to their high electronegativity. The carbon atom attached to the fluorine atom and the carbon atom attached to the hydroxyl group are likely to have positive charges. The charges on the atoms of the piperidine ring will be influenced by the nitrogen atom. This charge distribution plays a significant role in the molecule's dipole moment and its interactions with other molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals. NBO analysis is particularly useful for studying intramolecular charge transfer and hyperconjugative interactions.

Hyperconjugation involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions contribute to the stability of the molecule. In this compound, NBO analysis can reveal interactions between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of the phenol ring. It can also describe the delocalization of electron density from the C-H bonds of the piperidine ring into adjacent antibonding orbitals. The stabilization energies associated with these interactions can be quantified, providing insight into their relative importance.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its equilibrium geometry, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent.

For this compound, MD simulations can be used to investigate its conformational flexibility, particularly the orientation of the piperidine ring relative to the phenol ring. It can also be used to study the molecule's solvation properties and its interactions with water or other solvents. By analyzing the trajectories from an MD simulation, one can obtain information about hydrogen bonding patterns, radial distribution functions, and other properties that are not accessible from static calculations. These simulations provide a more realistic model of the molecule's behavior in a biological or chemical system.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies would be employed to understand how it interacts with a specific biological target, such as a receptor or enzyme.

While specific docking studies for this compound are not widely available in published literature, the methodology would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm would then explore various possible binding poses of the ligand within the active site of the target, calculating a scoring function for each pose to estimate the binding affinity. Key interactions would likely involve the phenol hydroxyl group acting as a hydrogen bond donor or acceptor, the piperidine nitrogen forming hydrogen bonds or salt bridges, and the fluorophenyl group engaging in hydrophobic or π-stacking interactions.

Molecular Dynamics Simulations for Conformational Dynamics and Stability in Biological Systems

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For this compound, an MD simulation would typically be performed on the ligand-target complex predicted by molecular docking. These simulations provide a more dynamic and realistic view of the binding event compared to static docking.

The simulation would place the complex in a simulated physiological environment (e.g., a water box with ions) and calculate the atomic trajectories over a period of nanoseconds to microseconds. The results would offer insights into the stability of the binding pose, the flexibility of the ligand and protein, and the specific interactions that are maintained over time. Key metrics analyzed include Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex. Such simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction. mdpi.com

Conformational Analysis and Energy Landscapes of the Compound

The conformational flexibility of the piperidine ring and its substituents is a critical determinant of the biological activity of this compound. Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of the molecule and their relative energies.

Studies on similar fluorinated piperidines have shown that the fluorine atom's preference for an axial or equatorial position is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net The presence of the fluorine atom has a strong inductive effect that can enforce a particular pucker on the piperidine ring. nih.gov For this compound, the two main conformers would involve the fluorophenyl-phenol substituent being in either an axial or equatorial position on the piperidine ring.

Computational methods like Density Functional Theory (DFT) are used to calculate the energies of these conformers. The results can be used to construct an energy landscape, which maps the potential energy of the molecule as a function of its conformational degrees of freedom.

Table 1: Calculated Relative Energy of Conformers

This table illustrates a hypothetical energy landscape for a substituted piperidine, showing the energy difference between the equatorial and axial conformers in different environments.

| Conformer | ΔG (Gas Phase, kcal/mol) | ΔG (Solvent, kcal/mol) | Population Ratio (Equatorial:Axial) in Solvent |

| Equatorial | 0.00 | 0.00 | 1.00 |

| Axial | +0.5 | +0.2 | 0.72 |

Note: Data is representative and based on general principles for substituted piperidines.

Quantitative Structure-Activity Relationship (QSAR) Modelling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Selection and Derivation of Physicochemical Descriptors

The first step in QSAR modeling is to calculate a set of numerical values, known as descriptors, that quantify various aspects of a molecule's structure. These can be broadly categorized as electronic, steric, hydrophobic, and topological descriptors.

For a molecule like this compound, a wide range of descriptors would be calculated. Some examples are provided in the table below. The selection of the most relevant descriptors is a critical step, often accomplished using statistical techniques like genetic algorithms to avoid overfitting and identify the properties most correlated with biological activity. nih.gov

Table 2: Examples of Physicochemical Descriptors for QSAR

| Descriptor Type | Descriptor Name | Typical Value/Meaning |

| Constitutional | Molecular Weight (MW) | Mass of the molecule (e.g., ~209.25 g/mol ) |

| Number of Rotatable Bonds | Flexibility of the molecule | |

| Topological | Polar Surface Area (PSA) | Surface area associated with polar atoms; relates to membrane permeability |

| Electronic | Dipole Moment | Measure of the molecule's overall polarity |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; measures lipophilicity |

Note: This table contains examples of descriptor types that would be relevant for QSAR modeling.

Predictive Modeling for Biological Activities

Once relevant descriptors are selected, a mathematical model is built to correlate these descriptors with the observed biological activity of a set of training compounds. This model can then be used to predict the activity of new, untested compounds.

Various machine learning algorithms can be used to create the predictive model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more complex methods like Support Vector Machines (SVM) and Random Forest. nih.gov For instance, a classification-based QSAR model could be developed to predict whether this compound is an "active" or "inactive" binder for a particular target. The performance of the QSAR model is rigorously validated using internal and external sets of compounds to ensure its predictive power and robustness. nih.gov

Pharmacological Activity Studies in Vitro and Pre Clinical in Vivo Models

Receptor Binding Affinity and Selectivity Profiling

While direct receptor binding data for 4-fluoro-2-(piperidin-4-yl)phenol is not available in the reviewed literature, studies on analogous compounds with fluorinated phenyl and piperidine (B6355638) moieties offer insights into potential interactions with various receptor systems.

The GPCR family is a common target for compounds containing piperidine and phenol (B47542) scaffolds.

Dopamine (B1211576) D1, D2, D3, D4 Receptors Research into a series of fluorine-containing N-(2-methoxyphenyl)piperazine and N-(2-fluoroethoxy)piperazine analogues has identified compounds with high affinity for dopamine D3 receptors and significant selectivity over D2 receptors. nih.gov For example, one compound featuring a 3-thiophene ring attached to a benzamide (B126) group displayed a D3 binding affinity (Ki) of 0.17 nM and a 163-fold selectivity for D3 over D2 receptors. nih.gov Generally, compounds tested in this series showed low affinity for D4 receptors. nih.gov Another study on 4,4-difluoropiperidine (B1302736) ether-based compounds identified a molecule with exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and over 2000-fold selectivity against D1, D2, D3, and D5 subtypes. chemrxiv.org

Table 1: Dopamine Receptor Binding Affinity for Selected Analogues

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|---|

| Compound 20e (Thiophene-Benzamide-Piperazine derivative) | D3 | 0.17 | 163-fold vs. D2 |

| Compound 14a (4,4-difluoropiperidine ether derivative) | D4 | 0.3 | >2000-fold vs. D1, D2, D3, D5 |

Data sourced from studies on structurally related, but distinct, compounds.

5-HT1D, 5-HT2A Receptors The affinity of fluorinated compounds for serotonin (B10506) receptors has been explored. In one study of indazole and piperazine (B1678402) derivatives, the placement of a fluorine atom on the phenyl ring significantly influenced affinity for the 5-HT2A receptor. nih.gov A para-fluorine substitution resulted in the highest affinity, which decreased nearly 10-fold when the fluorine was moved to the ortho position. nih.gov Another investigation into a novel inverse agonist, ACP-103, which contains a 4-fluorophenylmethyl group, showed potent binding to human 5-HT2A receptors with a pKi of 9.3 and lesser affinity for 5-HT2C receptors. researchgate.net

Ghrelin Receptors The ghrelin receptor (Growth Hormone Secretagogue Receptor, GHSR) is a GPCR targeted by the peptide ghrelin. nih.govnih.gov Studies have focused on understanding the binding mechanism of ghrelin itself, noting that its acylated form is essential for creating a hydrophobic core that promotes access to the receptor's binding pocket. nih.gov While these studies establish the function of this GPCR, specific binding affinity data for small molecules like this compound are not present in the reviewed literature.

Sigma Receptors Sigma receptors, which are membrane-bound proteins in the central nervous system and peripheral organs, are modulated by various piperidine-containing ligands. nih.gov Studies on N-benzylpiperidin-4yl-phenylacetamide analogs revealed high affinity for σ1 receptors with relatively low affinity for σ2 receptors. nih.gov For instance, the compound FBFPA showed a 44-fold selectivity for σ1 (Ki = 3.15 nM) over σ2 (Ki = 139.51 nM) receptors. nih.gov Another compound, SA4503, demonstrated a 14-fold selectivity for σ1 (Ki = 4.6 nM) over σ2 (Ki = 63.1 nM) sites. nih.gov

Table 2: Sigma Receptor Binding Affinity for Selected Analogues

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| FBFPA | σ1 | 3.15 |

| σ2 | 139.51 | |

| SA4503 | σ1 | 4.6 |

Data sourced from studies on structurally related, but distinct, compounds.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) The nicotinic acetylcholine receptor (AChR) is a key target in neuromuscular signaling. nih.gov While it is a known target for various drugs, direct binding studies of this compound on nAChRs were not found. Research in this area often focuses on the development of specific radioligands for PET imaging, such as [F-18]Nifene for the α4β2 subtype, or on the role of anti-AChR antibodies in diseases like myasthenia gravis. researchgate.netmedscape.com

Functional assays are crucial for determining whether a ligand activates (agonist) or blocks (antagonist) a receptor.

Studies on a series of fluorine-containing dopamine D2 and D3 receptor ligands used a forskolin-dependent adenylyl cyclase (cAMP) assay to evaluate their intrinsic activity. nih.gov This work demonstrated that different analogues could possess varying levels of intrinsic activity at D2 versus D3 receptors. nih.gov Similarly, the functional activity of the 5-HT2A receptor inverse agonist ACP-103 was confirmed using the cell-based Receptor Selection and Amplification Technology (R-SAT) assay, which measures receptor-mediated signaling. researchgate.net The compound showed potent inverse agonist activity at 5-HT2A receptors (pIC50 of 8.7). researchgate.net No specific data on β-arrestin recruitment or inositol (B14025) phosphate (B84403) accumulation for this compound or its close analogues were identified.

Enzyme Inhibition Studies

The inhibitory potential of phenolic and piperidine-containing compounds against various enzymes is an active area of research.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a strategy for treating hyperpigmentation disorders. researchgate.netmdpi.com Research into 4-fluorobenzylpiperazine derivatives showed them to be potent tyrosinase inhibitors, with activity in the low-micromolar range. researchgate.net Another study on isopropylquinazolinone derivatives found that a compound with a 4-fluorobenzyl moiety exhibited the best potency, with an IC50 value of 34.67 µM, and acted as a mixed-type inhibitor. nih.gov Although these compounds are structurally different from this compound, the presence of a fluorinated aromatic ring is a common feature among many synthetic tyrosinase inhibitors. nih.govmdpi.com

Table 3: Tyrosinase Inhibition for Selected Analogues

| Compound Class | Inhibition (IC50) | Inhibition Type |

|---|---|---|

| 4-Fluorobenzylpiperazine derivatives | Low-micromolar range | - |

| Isopropylquinazolinone derivative (with 4-fluorobenzyl) | 34.67 µM | Mixed-type |

Data sourced from studies on structurally related, but distinct, compounds.

Steroid sulfatase is an enzyme involved in the biosynthesis of active steroid hormones and is a target for treating hormone-dependent cancers. nih.govnih.gov The introduction of fluorine atoms into potential STS inhibitors has been shown to increase their potency. acs.org For example, a series of inhibitors based on a fluorinated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamate (B1201201) core were found to inhibit STS at the nanomolar level. nih.gov One of the most active compounds from a related series demonstrated an IC50 value of 0.21 nM in a cell-based assay. acs.org Furthermore, an estradiol (B170435) derivative featuring a fluorine atom at the 4-position yielded a potent, reversible STS inhibitor with an IC50 of 40 nM. clemson.edu This suggests that the 4-fluoro-phenol substructure could be a relevant feature for STS inhibition.

Reverse Transcriptase Inhibition (e.g., HIV-1 RT)

Derivatives of the piperidin-4-yl scaffold have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. Research into piperidine-linked aminopyrimidine derivatives has demonstrated their effectiveness against both wild-type and drug-resistant strains of HIV-1. nih.govresearchgate.net

A notable series of N-benzyl derivatives of piperidin-4-yl-aminopyrimidines has shown significant promise. nih.govresearchgate.net These compounds maintain their potency against viral strains with common mutations such as K103N/Y181C and Y188L, which are known to confer resistance to many non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net For instance, the N-benzyl compound designated as 5k in one study exhibited a particularly favorable profile of broad activity. nih.govresearchgate.net

Further development of piperidin-4-yl-aminopyrimidine derivatives, by fusing pharmacophore templates from other successful inhibitors, has led to compounds with significantly improved antiviral activity. nih.gov Many of these newer derivatives displayed activity against wild-type HIV-1 with EC50 values in the single-digit nanomolar range. nih.gov When tested directly against the reverse transcriptase enzyme, selected compounds from this series showed lower IC50 values than nevirapine, a well-established NNRTI. nih.gov

| Compound Type | Target | Activity | Reference |

| N-benzyl piperidin-4-yl-aminopyrimidines | HIV-1 RT (wild-type and mutant strains) | Potent inhibition, effective against K103N/Y181C and Y188L mutants | nih.govresearchgate.net |

| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 (wild-type) | EC50 values in single-digit nanomolar range | nih.gov |

| Selected Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 RT | Lower IC50 values than nevirapine | nih.gov |

Protease Inhibition (e.g., HIV-1 Protease, Thrombin, Flavivirus NS2B-NS3 Protease)

While the core structure of this compound has not been directly implicated in the inhibition of HIV-1 protease, thrombin, or flavivirus NS2B-NS3 protease in the reviewed studies, related structures containing a phenol or piperidine moiety have been investigated as protease inhibitors. For example, 4-hydroxy-5,6-dihydropyrone derivatives have been developed as potent active site inhibitors of HIV protease. nih.gov These compounds serve as a flexible scaffold for designing inhibitors that can effectively occupy the S1 and S2 pockets of the enzyme's active site. nih.gov Starting from a parent compound with an IC50 of 2100 nM, modifications led to derivatives with over a 100-fold increase in potency, achieving IC50 values as low as 5 nM. nih.gov

Glycosidase Inhibition (e.g., α-glucosidase, α-amylase)

The inhibition of glycoside hydrolases, such as α-glucosidase, is a key strategy in the management of type 2 diabetes. mdpi.comnih.gov Derivatives of a dihydrofuro[3,2-b]piperidine scaffold have been synthesized and shown to be potent α-glucosidase inhibitors. mdpi.com These molecules, which are conformationally locked bicyclic glycomimetics, demonstrate significantly stronger inhibitory activity against α-glucosidase compared to the positive control, acarbose (B1664774). mdpi.com Specifically, compounds 28 and 32 from a synthesized series exhibited IC50 values of 0.5 µM and 0.07 µM, respectively. mdpi.com

In a separate line of research, a synthetic flavone (B191248) derivative, 2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one (BDC), also demonstrated dose-dependent inhibition of α-glucosidase. researchgate.net It achieved a maximum inhibition of 99.3% at a concentration of 27.6 µM, which was found to be 22.4-fold more potent than acarbose under the same conditions. researchgate.net Kinetic studies revealed a non-competitive mode of inhibition for BDC. researchgate.net

| Compound Type | Target | IC50 Value | Reference |

| Dihydrofuro[3,2-b]piperidine derivative 28 | α-glucosidase | 0.5 µM | mdpi.com |

| Dihydrofuro[3,2-b]piperidine derivative 32 | α-glucosidase | 0.07 µM | mdpi.com |

| 2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one (BDC) | α-glucosidase | - (99.3% inhibition at 27.6 µM) | researchgate.net |

| Acarbose (positive control) | α-glucosidase | - | mdpi.comresearchgate.net |

Cyclooxygenase (COX-2) Enzyme Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors is a significant area of research for anti-inflammatory therapies. A series of 2-phenyl-4H-chromen-4-one derivatives, which share a phenolic-like structure, were designed and evaluated for their COX-2 inhibitory activity. nih.gov One derivative, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d ), was identified as a potent COX-2 inhibitor with an IC50 of 0.07 µM and a high selectivity index (SI = 287.1), comparable to the reference drug celecoxib (B62257) (COX-2 IC50 = 0.06 µM; COX-2 SI = 405). nih.gov Molecular modeling suggested that the chromene moiety is a suitable template for designing novel COX-2 inhibitors. nih.gov

Carbonic Anhydrase Inhibition

Phenolic compounds are known to interact with and inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. mdpi.com Phenol itself is a competitive inhibitor of human carbonic anhydrase II (hCA II). mdpi.comnih.gov Studies on a panel of phenol derivatives against bacterial α-carbonic anhydrases from Neisseria gonorrhoeae (NgCAα) and Vibrio cholerae (VchCAα) have identified several potent inhibitors. nih.gov For NgCAα, phenol, 3-aminophenol, 4-hydroxy-benzylalcohol, 3-amino-4-chlorophenol, and paracetamol were among the most effective, with KI values ranging from 0.6 to 1.7 µM. nih.gov Similarly, for VchCAα, phenol, 3-amino-4-chlorophenol, and 4-hydroxy-benzyl-alcohol were the most potent inhibitors with KI values between 0.7 and 1.2 µM. nih.gov These findings suggest that small modifications to the phenol scaffold can significantly impact inhibitory activity against bacterial CAs. nih.gov

Other In Vitro Biological Activities

Antioxidant Activity

Phenolic compounds are widely recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. nih.govnih.gov The antioxidant potential of various phenolic derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net

Studies on semi-synthetic derivatives of 4-nerolidylcatechol (B1236061), a natural phenolic compound, have demonstrated significant antioxidant activity. nih.gov While the parent compound showed high initial activity, it was found to be unstable. nih.gov In contrast, its mono-O-substituted derivatives exhibited comparable radical scavenging activity to the synthetic antioxidants BHA and BHT and were more stable over time. nih.gov

Similarly, the investigation of 1,3,4-oxadiazole (B1194373) derivatives containing phenolic acid moieties revealed potent DPPH scavenging activity. researchgate.net The most effective of these compounds also showed pronounced ABTS radical scavenging capacity and strong ferric ion reducing power. researchgate.net Furthermore, 1,4-dihydropyridine (B1200194) derivatives bearing aromatic rings with electron-donating groups, such as methoxy, fluoro, and chloro groups, displayed high antioxidant activity in a β-carotene/linoleic acid assay, with some compounds showing greater activity than L-ascorbic acid. gavinpublishers.com

| Compound Class | Assay | Activity | Reference |

| Mono-O-substituted 4-nerolidylcatechol derivatives | DPPH, ABTS | Comparable to BHA and BHT, more stable than parent compound | nih.gov |

| Phenolic 1,3,4-oxadiazole derivatives | DPPH, ABTS | Potent radical scavenging activity and ferric ion reducing power | researchgate.net |

| 1,4-dihydropyridine derivatives with electron-donating groups | β-carotene/linoleic acid | Higher antioxidant activity than L-ascorbic acid | gavinpublishers.com |

Anti-inflammatory Activity

No research data were found detailing the specific anti-inflammatory properties of this compound. While studies exist on the anti-inflammatory potential of the broader classes of phenolic compounds and piperidine derivatives, information explicitly characterizing the activity of this particular molecule is not available in the reviewed literature. For instance, various phenolic compounds have been investigated for their ability to modulate inflammatory pathways, and certain piperidine-containing structures have also been assessed for anti-inflammatory effects. nih.govnih.govsciopen.comrjptonline.orginnovareacademics.in However, these findings are not directly applicable to this compound.

Antiproliferative and Anticancer Activity in Cell Lines

There is currently no published research specifically investigating the antiproliferative or anticancer activities of this compound in cell lines. The general classes of molecules to which this compound belongs, namely phenols and piperidines, have been the subject of cancer research. nih.govnih.govmdpi.comresearchgate.netnih.govmdpi.com Numerous phenolic compounds have demonstrated antiproliferative effects against various cancer cell lines through diverse mechanisms. mdpi.comnih.govmdpi.com Similarly, the piperidine ring is a core structure in many synthetic compounds evaluated for their anticancer potential. nih.govnih.govresearchgate.net Without direct experimental evidence, the specific activity of this compound remains uncharacterized.

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral)

Specific studies on the antibacterial, antifungal, or antiviral activity of this compound could not be located in the available literature. Research into the antimicrobial properties of related but distinct molecules is extensive. Phenolic compounds are well-known for their broad-spectrum antimicrobial effects. nih.govfrontiersin.orgnih.govnih.govmdpi.comnih.govnih.govmdpi.com The piperidine scaffold has also been incorporated into novel agents with antibacterial and antifungal properties. researchgate.netnih.govresearchgate.net However, the absence of studies focused on this compound means its potential in this area is currently unknown.

Structure Activity Relationship Sar Studies

Impact of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom onto the phenolic ring of 2-(piperidin-4-yl)phenol (B1625228) derivatives can profoundly influence their pharmacological profile. The position of this halogen, its effect on the molecule's shape and electronic properties, and its ability to engage in unique binding interactions are all critical determinants of activity and selectivity.

Positional Effects of Fluorine on the Phenol (B47542) Ring on Activity and Selectivity

The placement of the fluorine atom on the phenol ring is a critical factor in determining the biological activity and selectivity of 2-(piperidin-4-yl)phenol analogs. While specific SAR data for the positional isomers of 4-fluoro-2-(piperidin-4-yl)phenol is not extensively available in the public domain, general principles of aromatic substitution and findings from related series, such as fluorofentanyl analogs, provide valuable insights. nih.gov

In electrophilic aromatic substitution reactions, the hydroxyl group of a phenol is a strong activating, ortho, para-director, while the piperidine (B6355638) ring can also influence the substitution pattern. nih.govpharmacompass.com The electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine atom can significantly alter the molecule's interaction with its biological target. For instance, in a series of fluorinated fentanyl analogs, the position of the fluorine atom on the N-phenyl ring led to distinct metabolic profiles, indicating that positional isomerism can have significant biological consequences. nih.gov The relative orientation of the fluorine atom to the hydroxyl and piperidine substituents will dictate the molecule's dipole moment and its ability to form key interactions within a binding pocket, thereby influencing both potency and selectivity.

Influence of Fluorine on Molecular Conformational Preferences and Binding Interactions

The fluorine atom, despite its small size, exerts a significant influence on the conformational preferences of the entire molecule, which in turn affects its binding to biological targets. The substitution of hydrogen with fluorine can alter the puckering of the piperidine ring and the rotational barrier of the phenol ring. clinmedkaz.orgresearchgate.netresearchgate.net

Fluorine can participate in various non-covalent interactions, including hydrogen bonds and multipolar interactions with protein residues. nih.gov The highly electronegative nature of fluorine allows it to act as a weak hydrogen bond acceptor, an interaction that can be crucial for ligand binding and stabilization within a protein's active site. nih.gov For example, in a series of fluoroaromatic inhibitors of carbonic anhydrase II, the fluorine atoms were found to make significant contributions to the binding affinity through electrostatic interactions. The ability of the 4-fluoro substituent in this compound to engage in such interactions can be a key determinant of its biological activity.

Furthermore, computational studies on fluorinated piperidines have revealed that the conformational behavior is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. clinmedkaz.org The preference for an axial or equatorial orientation of the fluorine atom on a piperidine ring can be influenced by the solvent and the presence of other substituents, which has significant implications for how the molecule presents itself to its biological target. nih.gov

Modulation of Molecular Properties (e.g., Basicity, Lipophilicity) by Fluorine

The introduction of a fluorine atom significantly modulates key physicochemical properties such as basicity (pKa) and lipophilicity (logP or logD), which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. nih.govnih.gov

Fluorine is a highly electron-withdrawing group, and its presence on the phenol ring can lower the pKa of the piperidine nitrogen. This decrease in basicity can affect the ionization state of the molecule at physiological pH, which in turn influences its ability to cross cell membranes and interact with its target. Studies on fluorinated propranolol (B1214883) derivatives have shown that a decrease in basicity can lead to a lower affinity for enzymes like CYP2D6, highlighting the importance of pKa in drug metabolism and interaction. nih.gov

The effect of fluorination on lipophilicity is context-dependent. nih.gov While fluorination often increases lipophilicity, the position of the fluorine atom and its interaction with neighboring functional groups can lead to more complex outcomes. The table below illustrates the predicted and experimental effects of fluorination on the lipophilicity and basicity of related compounds, demonstrating the nuanced influence of this halogen.

| Compound/Substituent | Predicted logP | Experimental logD (pH 7.4) | pKa | Reference |

| 2-(Methylthio)pyridine | - | 1.69 | - | nih.gov |

| 2-(Difluoromethylthio)pyridine | - | 1.95 | - | nih.gov |

| 2-(Trifluoromethylthio)pyridine | - | 2.13 | - | nih.gov |

| 2-(Ethylthio)pyridine | - | 2.26 | - | nih.gov |

| 2-(2,2-Difluoroethylthio)pyridine | - | 2.26 | - | nih.gov |

| 2-(2,2,2-Trifluoroethylthio)pyridine | - | 2.71 | - | nih.gov |

Modifications of the Piperidine Ring System

N-Substitution Effects on Receptor Binding and Enzyme Inhibition

The nitrogen atom of the piperidine ring is a key site for modification, and the nature of the substituent at this position can have a profound effect on a compound's affinity and selectivity for its biological target.

In various classes of bioactive piperidine derivatives, N-substitution is a common strategy to modulate activity. For example, in a series of piperidine-based sigma-1 (σ1) receptor ligands, the introduction of a benzylsulfonyl group on the piperidine nitrogen led to high affinity and selectivity. nih.gov Conversely, in a series of acetylcholinesterase inhibitors, N-acylation of the piperidine moiety was found to decrease potency. nih.gov The size, lipophilicity, and electronic properties of the N-substituent all play a role in how the molecule fits into and interacts with the binding pocket. For N-phenyl-N-(piperidin-2-yl)propionamide derivatives targeting opioid receptors, various N-substituents on the piperidine ring resulted in a range of binding affinities, with some showing high selectivity for the µ-opioid receptor. nih.gov

The following table presents data from a study on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, illustrating how different N-substituents can influence analgesic activity.

| Compound | N-Substituent | Analgesic Activity (% MPE) | Reference |

| Pethidine (Reference) | -CH3 | 85.3 | nih.gov |

| Derivative 2 | -CH2CH2Ph | 75.6 | nih.gov |

| Derivative 3 | -CH2CH2(p-Cl-Ph) | 68.2 | nih.gov |

| Derivative 5 | -CH2CH2(p-F-Ph) | 78.9 | nih.gov |

| MPE: Maximum Possible Effect |

Stereochemical Considerations and Substituent Effects at Piperidine C-4 Position

The stereochemistry of the piperidine ring and the nature of other substituents at the C-4 position are critical for determining the three-dimensional shape of the molecule and its interaction with a biological target.

The piperidine ring typically adopts a chair conformation, but the presence of substituents can influence the equilibrium between different conformers. nih.gov The relative orientation of substituents at the C-4 position can significantly impact binding affinity and efficacy. For instance, in a series of 4-substituted piperidines designed as p53-hDM2 inhibitors, the nature of the C-4 substituent was found to be crucial for potency.

Furthermore, the synthesis of piperidine derivatives with controlled stereochemistry is an active area of research, as different stereoisomers can exhibit vastly different biological activities. For example, kinetic resolution techniques have been developed to produce enantioenriched 2-aryl-4-methylenepiperidines, which can serve as building blocks for a variety of 2,4-disubstituted piperidine drugs. acs.org The absolute configuration of potent piperidine-based compounds, such as the trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine, has been determined to be essential for their activity. ontosight.ai While specific data on the stereochemical and C-4 substituent effects for the this compound scaffold are limited, the principles derived from related systems underscore the importance of these structural features.

Ring Contraction or Expansion Analogues

The piperidine ring is a prevalent scaffold in numerous pharmacologically active compounds, valued for its ability to position substituents in specific three-dimensional orientations. ijnrd.orgmdpi.com In the context of this compound, this six-membered heterocyclic ring is a key structural element. Modification of this ring, either by contraction to a five-membered ring (e.g., pyrrolidine) or expansion to a seven-membered ring (e.g., azepane), represents a common strategy in medicinal chemistry to probe the steric and conformational requirements of the target receptor.

Altering the ring size of the core azacycloalkane directly impacts the geometry of the molecule. A change from a piperidine to a pyrrolidine (B122466) ring, for instance, would alter the bond angles and the relative positions of the phenyl group and any substituents on the nitrogen atom. This can significantly affect the compound's ability to fit within the confines of a receptor's binding pocket. For example, in the development of ligands for various central nervous system (CNS) receptors, the piperidine ring is often found to be optimal, and deviations to smaller or larger rings can lead to a dramatic loss of affinity. nih.gov

Conversely, expanding the ring to an azepane introduces greater conformational flexibility. While this can sometimes allow for improved interactions with the receptor, it can also lead to an entropic penalty upon binding, resulting in lower affinity. The ideal ring size is therefore highly dependent on the specific topology of the target binding site. Studies on various 4-phenylpiperidine (B165713) derivatives have shown that the piperidine ring itself is a critical component for activity. nih.govnih.gov For instance, research on gonadotropin-releasing hormone (GnRH) antagonists with a piperidine-substituted quinolone core demonstrated that even small substituents on the piperidine ring could significantly influence binding potency and pharmacokinetic properties like clearance rates and oral bioavailability. acs.org

While specific SAR data on ring-contracted or expanded analogues of this compound is not extensively documented in publicly available literature, the principles of bioisosteric replacement suggest that such modifications would profoundly alter the compound's pharmacological profile. The optimal heterocyclic ring would be one that best maintains the crucial pharmacophoric vector between the phenolic moiety and the basic nitrogen atom, a key feature for interaction with many G-protein coupled receptors.

Role of the Phenolic Hydroxyl Group and its Modifications in Molecular Recognition

The phenolic hydroxyl (-OH) group is a quintessential pharmacophoric feature in a vast array of bioactive molecules, and its role in the 4-phenylpiperidine class of compounds is particularly well-established, especially in the context of opioid receptor ligands. iosrjournals.org This functional group can act as both a hydrogen bond donor (via its proton) and a hydrogen bond acceptor (via the lone pairs of electrons on the oxygen atom), enabling potent interactions with receptor active sites. nih.govacs.org

In many opioid receptors, the phenolic hydroxyl group of ligands like morphine is believed to form a critical hydrogen bond with a specific amino acid residue, such as an aspartic acid in the μ-opioid receptor. nih.govacs.org This interaction is often a primary anchor, responsible for a significant portion of the ligand's binding affinity. The removal of this hydroxyl group, as seen in 3-deoxymorphine, results in a substantial decrease in both receptor binding affinity and analgesic potency compared to the parent compound, morphine. nih.govacs.org This underscores the fundamental importance of the phenolic hydroxyl group for molecular recognition and subsequent signal transduction.

Modification of the phenolic hydroxyl, for instance by converting it to a methyl ether (O-methylation), also has profound consequences. This change eliminates the group's ability to donate a hydrogen bond and alters its steric and electronic profile. While the oxygen atom can still act as a hydrogen bond acceptor, the loss of the donor capability and the addition of a bulky methyl group typically lead to reduced affinity. nih.gov In a series of 14β-cinnamoylamino derivatives of morphinans, compounds with a 3-OH (morphinone) and 3-OMe (codeinone) group surprisingly showed similar high affinity for the μ-opioid receptor, suggesting that in some scaffolds, other interactions can compensate for the modification of the phenolic hydroxyl. nih.gov However, this is often the exception rather than the rule.

The table below illustrates the critical role of the phenolic hydroxyl group by comparing the biological activity of parent phenols with their deoxy- or etherified analogues in the opioid class.

| Compound | Modification of Phenolic Hydroxyl | Relative Potency/Affinity | Reference |

| Morphine | Parent Phenol | Baseline | acs.org |

| 3-Deoxymorphine | -OH group removed | 1/8th the in vivo potency and 1/30th the binding affinity of morphine. | acs.org |

| Codeine (Morphine methyl ether) | -OH group converted to -OCH₃ | Approx. 1/10th the analgesic potency of morphine. | |

| Clocinnamox (C-CAM) | Parent Phenol | High μ-opioid receptor affinity | nih.gov |

| Deoxyclocinnamox (DOC-CAM) | -OH group removed | High μ-opioid receptor affinity, similar to C-CAM | nih.gov |

For this compound, the phenolic hydroxyl group is predicted to be a key determinant of its activity. Its position on the phenyl ring, ortho to the piperidine substituent, allows for specific spatial orientations and potential intramolecular hydrogen bonding that can influence the compound's preferred conformation. Any modification, such as esterification or etherification, would be expected to significantly alter its interaction with biological targets.

Impact of Linker Region Modifications on Pharmacological Efficacy

In drug design, the term "linker" often refers to a chemical moiety that connects two or more pharmacophoric fragments. In the case of this compound, the phenol and piperidine rings are directly connected. However, SAR studies frequently involve the synthesis of analogues where a linker is inserted between these two key rings to explore the optimal spatial arrangement and to introduce new chemical properties. Common linkers include amides, ethers, or simple alkyl chains.

The introduction of a linker fundamentally changes the distance and relative orientation between the phenyl and piperidine rings. This can have a dramatic effect on pharmacological efficacy, as the precise positioning of these groups within a receptor's binding site is often critical for high-affinity binding. For example, studies on biaryl amide derivatives have shown that the amide linker is crucial for activity, and modifications to this linker can fine-tune the compound's properties. nih.gov

The length and flexibility of the linker are key parameters. A short, rigid linker will hold the two ring systems in a well-defined conformation, which may be ideal if it matches the receptor's requirements but detrimental otherwise. A longer, more flexible linker allows the molecule to adopt multiple conformations, which may help it adapt to the binding site but can come at an entropic cost. nih.gov SAR studies on cannabinoid receptor antagonists revealed that increasing the length and bulk of an alkyl chain linker was associated with increased receptor affinity and efficacy, but only up to a certain point, beyond which activity decreased. nih.gov This highlights the existence of an optimal linker length for a given scaffold and target.

The table below summarizes findings from studies where linker modifications in biaryl systems had a significant impact on activity.

| Compound Series | Linker Type | Key Finding | Reference |

| Biaryl Amides | Amide | Systematic modification of the biaryl moiety connected by an amide linker led to potent RORγt inhibitors with excellent oral bioavailability and CNS penetration. | wisdomlib.org |

| Biaryl Pyrazole Cannabinoid Antagonists | Alkyl Amide, Alkyl Hydrazide | Increasing linker length and bulk in the aminopiperidine region generally increased receptor affinity and efficacy, up to an optimal length of approximately 3 Å. | nih.gov |

| Benzodioxazole-piperidine derivatives | Amide | An optimal linker length of 2-5 carbons between the benzodioxole and piperidine rings was identified for maximal MAO-B inhibitory activity. | nih.gov |

For analogues of this compound, inserting and modifying a linker region would be a rational strategy to optimize potency and selectivity by systematically probing the geometric and chemical space between the crucial phenolic and piperidinyl pharmacophores.

Medicinal Chemistry Design Strategies Applied to 4 Fluoro 2 Piperidin 4 Yl Phenol Derivatives

Bioisosteric Replacement

Bioisosteric replacement is a fundamental strategy in medicinal chemistry for the rational design and modification of lead compounds. This approach involves substituting an atom, ion, or group with another that possesses similar physical or chemical properties, with the goal of creating a new compound that has improved biological properties. These improvements can include enhanced potency, greater selectivity, better pharmacokinetic profiles, and reduced toxicity.

The concept of bioisosterism is categorized into classical and non-classical bioisosteres.

Classical bioisosteres are atoms or groups that have the same number of valence electrons and a similar steric arrangement. These are further subdivided into:

Monovalent atoms and groups: For example, the substitution of a hydrogen atom with a fluorine atom is a common isosteric replacement.

Divalent atoms and groups: Examples include the replacement of a -CH2- group with -NH-, -O-, or -S-.

Trivalent atoms and groups: The substitution of -CH= with -N= is an example.

Tetravalent atoms: Replacing a =C= with =N+= falls into this category.

Ring equivalents: The substitution of a benzene (B151609) ring with a thiophene (B33073) ring is a well-known example.

Non-classical bioisosteres do not share the same number of atoms or valence electrons but exhibit similar biological activities due to comparable steric and electronic properties that are relevant for the biological target interaction. These replacements can be more complex and may not be immediately obvious. An example is the replacement of a carboxylic acid group with a tetrazole group to improve metabolic stability and bioavailability.

Fluorine has become a crucial element in modern drug design due to its unique properties. It is often used as a bioisostere for a hydrogen atom. Although fluorine is slightly larger than hydrogen, its high electronegativity can significantly alter the electronic properties of a molecule without causing a major steric disruption.

The strategic placement of fluorine in a molecule like 4-fluoro-2-(piperidin-4-yl)phenol can have several beneficial effects:

Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable hydrogen atom with fluorine can block this metabolic pathway, thereby increasing the compound's half-life.

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with the biological target, such as hydrogen bonds or dipole-dipole interactions, which can enhance binding affinity and potency.

Lipophilicity and Permeability: The introduction of fluorine can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This can be strategically used to improve cell membrane permeability and bioavailability.

pKa Modulation: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for target binding and pharmacokinetic properties.

The impact of bioisosteric replacements on a compound's potency and selectivity is evaluated through a systematic process of synthesis and biological testing. In the context of this compound derivatives, this would involve creating a library of analogs with different bioisosteric modifications and assessing their activity.

For instance, the phenolic hydroxyl group could be replaced with other acidic bioisosteres like hydroxamic acid or a tetrazole to explore changes in potency and metabolic stability. Similarly, the piperidine (B6355638) ring could be substituted with other heterocyclic systems to investigate the impact on selectivity for the intended biological target over off-targets.

The following table illustrates a hypothetical evaluation of bioisosteric replacements for a lead compound, showcasing how different substitutions can affect potency (IC50) and selectivity.

Table 1: Hypothetical Evaluation of Bioisosteric Replacements

| Compound | Modification | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (B/A) |

| Lead Compound | - | 50 | 500 | 10 |

| Analog 1 | Phenyl replaced with Thiophene | 25 | 750 | 30 |

| Analog 2 | Hydroxyl replaced with Tetrazole | 60 | 400 | 6.7 |

| Analog 3 | Piperidine replaced with Pyrrolidine (B122466) | 100 | 600 | 6 |

This table is for illustrative purposes only, as specific data for this compound derivatives is not publicly available.

Lead Optimization Approaches for Novel Analogues

Lead optimization is an iterative process in drug discovery that aims to refine the properties of a promising lead compound to convert it into a clinical candidate. scbt.com For novel analogues of this compound, this would involve a multi-parameter optimization of its efficacy, safety, and pharmacokinetic profile. oncodesign-services.com

Key strategies in lead optimization include:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying different parts of the molecule to understand which structural features are crucial for its biological activity. nih.gov For this compound, this could involve synthesizing derivatives with substitutions on the phenol (B47542) ring, modifications of the piperidine ring, and altering the linker between the two moieties.

Improving Potency and Efficacy: Medicinal chemists would aim to enhance the compound's binding affinity to its target, which often translates to higher potency. This can be achieved through modifications that create more favorable interactions with the target's binding site.

Enhancing Selectivity: To minimize off-target effects and potential toxicity, analogs would be designed to have high selectivity for the intended biological target. This often involves exploiting subtle differences in the binding sites of related proteins.

Optimizing ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is critical for its success. Lead optimization focuses on improving properties such as oral bioavailability, metabolic stability, and half-life, while reducing clearance. nih.gov

Reducing Toxicity: Novel analogs are screened for potential toxicities, such as cytotoxicity and hERG channel inhibition, early in the optimization process to identify and mitigate any safety concerns.

Table 2: Hypothetical Lead Optimization Data

| Compound | R1 | R2 | Potency (IC50, nM) | hERG IC50 (µM) | Metabolic Stability (t1/2, min) |

| Lead | H | H | 100 | 1.2 | 15 |

| Analog A | OCH3 | H | 50 | 1.5 | 30 |

| Analog B | H | CH3 | 80 | 5.0 | 25 |

| Analog C | OCH3 | CH3 | 20 | >10 | 60 |

This table is for illustrative purposes only, as specific data for this compound derivatives is not publicly available.

Scaffold Hopping and Fragment-Based Design Considerations

Scaffold hopping is a powerful strategy used to identify novel chemical scaffolds that retain the key pharmacophoric features of a known active compound. nih.gov This approach is valuable for discovering compounds with improved properties or for navigating around existing intellectual property. bldpharm.com For this compound, scaffold hopping could involve replacing the central piperidinylphenol core with a completely different structural motif that maintains the essential spatial arrangement of the key binding groups.

Fragment-Based Drug Design (FBDD) is another important approach in modern drug discovery. u-tokyo.ac.jpbldpharm.com It involves screening small, low-molecular-weight fragments for weak binding to the biological target. bldpharm.com Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound. u-tokyo.ac.jp In the context of this compound, the fluorophenol and piperidine moieties could be considered as fragments that could have been identified through an FBDD approach and subsequently linked to generate the lead structure.

These advanced design strategies offer creative avenues for discovering novel and improved drug candidates, moving beyond simple modifications of an existing lead compound.

Advanced Spectroscopic and Structural Characterization in Research

Single Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry and Intermolecular Interactions

While a crystal structure for 4-fluoro-2-(piperidin-4-yl)phenol has not been reported, analysis of analogous compounds provides insight into its likely structural characteristics. For instance, the crystal structure of 4-(2-Fluoropyridin-5-yl)phenol reveals a dihedral angle of 31.93 (6)° between its two aromatic rings. researchgate.net In the solid state, molecules of this compound are linked by O—H⋯N hydrogen bonds, forming distinct chains. researchgate.net

Another relevant example is the crystal structure of 3-butyl-2,6-bis-(4-fluoro-phenyl)piperidin-4-one. researchgate.net In this molecule, the piperidine (B6355638) ring adopts a chair conformation with the fluorophenyl groups in equatorial positions. researchgate.net The crystal packing is stabilized by N-H⋯O and weak C-H⋯F interactions. researchgate.net These examples suggest that in a crystalline state, this compound would likely exhibit a complex network of hydrogen bonds involving the phenolic hydroxyl group and the piperidine nitrogen, as well as potential C-H⋯F interactions.

Table 1: Representative Crystallographic Data for an Analogous Compound

| Parameter | 4-(2-Fluoropyridin-5-yl)phenol researchgate.net |

|---|---|

| Molecular Formula | C₁₁H₈FNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁/n |

| a (Å) | 12.275 (3) |

| b (Å) | 7.4343 (11) |

| c (Å) | 19.328 (3) |

| V (ų) | 1763.8 (6) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are employed to establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the piperidine ring, and the phenolic and amine protons. The aromatic protons would appear as a complex multiplet pattern due to coupling between themselves and with the fluorine atom. The piperidine protons would exhibit signals in the aliphatic region, with their chemical shifts and multiplicities dependent on their axial or equatorial positions within the chair conformation of the ring. The phenolic OH and piperidine NH protons would likely appear as broad singlets, the positions of which would be sensitive to solvent and concentration.

The ¹³C NMR spectrum would show distinct resonances for each of the unique carbon atoms in the molecule. The presence of the electronegative fluorine atom would cause a characteristic splitting of the signals for the carbon atoms to which it is directly attached and those in close proximity.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Correlations (2D NMR) |

|---|---|---|

| ¹H | Aromatic (6.5-7.5), Piperidine (1.5-3.5), Phenolic OH (variable), Piperidine NH (variable) | COSY: correlations between adjacent protons on the phenyl and piperidine rings. HSQC: correlations between each proton and its directly attached carbon. |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness suggesting the presence of hydrogen bonding. A medium to weak absorption band around 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine in the piperidine ring. The C-F stretching vibration would be expected to appear as a strong absorption in the region of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Piperidine N-H | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₄FNO), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight (approximately 195.23 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for phenols include the loss of a hydrogen atom and the loss of a CO molecule. For the piperidine ring, fragmentation would likely involve the cleavage of the C-C bonds within the ring, leading to the formation of various smaller charged fragments. The presence of the fluorine atom would also influence the fragmentation, and its characteristic isotopic pattern would be observable in high-resolution spectra.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M]⁺ | ~195 | Molecular Ion |

| [M-H]⁺ | ~194 | Loss of a hydrogen atom |

Future Research Perspectives

Development of Novel Analogues with Enhanced Potency, Selectivity, and Receptor Subtype Specificity

The development of novel analogues from the 4-fluoro-2-(piperidin-4-yl)phenol core is a primary avenue for future investigation. The goal is to systematically modify the molecule to improve its pharmacological properties. Introducing chiral centers into the piperidine (B6355638) ring, for instance, can significantly enhance biological activity and selectivity. researchgate.net The strategic placement of substituents can also modulate physicochemical properties, which is crucial for optimizing drug-like characteristics. researchgate.net